molecular formula C11H14FN B3074220 N-(Cyclopropylmethyl)-3-fluoro-benzylamine CAS No. 1019506-87-6

N-(Cyclopropylmethyl)-3-fluoro-benzylamine

Cat. No.: B3074220
CAS No.: 1019506-87-6
M. Wt: 179.23 g/mol
InChI Key: OVLUQBCEXNZXPH-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-3-fluoro-benzylamine is an organic compound that features a cyclopropylmethyl group attached to a benzylamine moiety, with a fluorine atom substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-3-fluoro-benzylamine typically involves the reaction of 3-fluorobenzylamine with cyclopropylmethyl halides under basic conditions. One common method involves the use of cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot synthesis method, which involves the hydrogenation of a precursor compound in the presence of cyclopropyl formaldehyde and an acid catalyst. This method is advantageous due to its high yield, low cost, and clean production process .

Chemical Reactions Analysis

Types of Reactions: N-(Cyclopropylmethyl)-3-fluoro-benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

N-(Cyclopropylmethyl)-3-fluoro-benzylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-3-fluoro-benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylmethyl group and the fluorine atom play crucial roles in modulating the compound’s binding affinity and selectivity. The compound can act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

  • N-Cyclopropylmethyl-4-fluoro-benzylamine
  • N-Cyclopropylmethyl-3-chloro-benzylamine
  • N-Cyclopropylmethyl-3-methyl-benzylamine

Comparison: N-(Cyclopropylmethyl)-3-fluoro-benzylamine is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to its analogs with different substituents, the fluorine atom enhances the compound’s stability and lipophilicity, making it a more potent candidate for various applications .

Properties

IUPAC Name

1-cyclopropyl-N-[(3-fluorophenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9,13H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLUQBCEXNZXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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